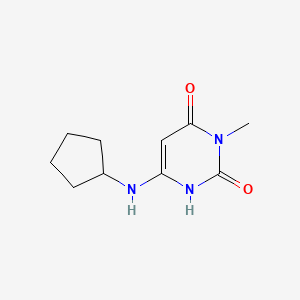

6-(cyclopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-(cyclopentylamino)-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-13-9(14)6-8(12-10(13)15)11-7-4-2-3-5-7/h6-7,11H,2-5H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBULTTTXGRQLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)NC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Pyrimidine Core (3-Methylpyrimidine-2,4-dione)

The pyrimidine core, 3-methylpyrimidine-2,4(1H,3H)-dione, can be synthesized or obtained commercially. A typical preparation involves:

Introduction of the Cyclopentylamino Group at the 6-Position

The key step is the substitution of a leaving group at the 6-position with cyclopentylamine. This can be achieved via:

Nucleophilic aromatic substitution (SNAr): Using a 6-halopyrimidine intermediate (e.g., 6-chloro or 6-bromo derivative), reacting with cyclopentylamine under controlled conditions.

Direct amination: Using activated pyrimidine derivatives with cyclopentylamine in polar solvents, sometimes under heating or catalysis.

Representative Experimental Procedure (Adapted)

Preparation of 6-halopyrimidine intermediate:

- To thymine or 3-methylpyrimidine-2,4-dione, add phosphorus oxybromide in acetonitrile at 0°C.

- Add potassium carbonate portion-wise, warm to room temperature, then heat at 80°C for 3 days.

- Work-up involves quenching on ice, adjusting pH, extraction with dichloromethane, drying, and purification by flash chromatography to yield 6-bromo-3-methylpyrimidine-2,4-dione.

Amination with cyclopentylamine:

- Dissolve 6-bromo-3-methylpyrimidine-2,4-dione in DMF.

- Add cyclopentylamine dropwise under inert atmosphere.

- Stir at elevated temperature (e.g., 80°C) for several hours.

- Upon completion, cool, dilute with water, extract with ethyl acetate, dry, and purify by recrystallization or chromatography to obtain 6-(cyclopentylamino)-3-methylpyrimidine-2,4-dione.

Reaction Conditions and Yields Summary Table

Chemical Reactions Analysis

Types of Reactions

6-(cyclopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with different functional groups replacing the amino group.

Scientific Research Applications

6-(cyclopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(cyclopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit the production of inflammatory mediators such as interleukin-6 and tumor necrosis factor-alpha . The compound may exert its effects by blocking the dimerization of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide and subsequent inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares key structural features and substituent effects of 6-(cyclopentylamino)-3-methylpyrimidine-2,4-dione with analogous compounds from the evidence:

*Calculated based on analogous structures.

Physicochemical Properties

- Lipophilicity: The cyclopentyl group (aliphatic) likely reduces logP compared to aromatic benzylamino derivatives, improving aqueous solubility.

- Thermal Stability : Aliphatic substituents (e.g., cyclopentyl) may lower melting points compared to rigid aromatic analogs (e.g., 12d in melts at 168–170°C with an ethylphenylthio group) .

Biological Activity

6-(cyclopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family, characterized by a cyclopentylamino group at position 6 and a methyl group at position 3. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmaceutical research.

- IUPAC Name : 6-(cyclopentylamino)-3-methyl-1H-pyrimidine-2,4-dione

- Molecular Formula : C10H15N3O2

- CAS Number : 850076-12-9

Synthesis

The synthesis of this compound typically involves the cyclization of 3-methyluracil with cyclopentylamine under reflux conditions in solvents such as ethanol or methanol. The product can be purified through recrystallization, and industrial methods may employ continuous flow reactors for improved efficiency and yield.

Research indicates that this compound exhibits significant biological activity through its interaction with specific molecular targets. Notably, it has been shown to inhibit the production of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical in inflammatory responses.

Pharmacological Effects

The compound has been investigated for various pharmacological effects:

- Anti-inflammatory Properties : In vitro studies demonstrate that it can reduce the levels of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Study on Anti-inflammatory Effects

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The findings revealed:

- A significant reduction in paw swelling compared to control groups.

- Decreased levels of IL-6 and TNF-α in serum samples.

These results suggest that the compound could be beneficial in managing conditions characterized by chronic inflammation.

Antimicrobial Activity Assessment

In another study assessing antimicrobial activity against various bacterial strains, the compound demonstrated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings support the potential application of this compound as an antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for 6-(cyclopentylamino)-3-methylpyrimidine-2,4(1H,3H)-dione, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via alkylation or nucleophilic substitution of a pyrimidine-2,4-dione precursor. For example:

Alkylation : React 6-amino-3-methylpyrimidine-2,4(1H,3H)-dione with cyclopentyl bromide or iodide in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base .

Purification : Recrystallize from ethanol or water to isolate the product as a white solid (yields: 40–53%) .

Characterization : Confirm structure via ¹H/¹³C NMR and LCMS. Key NMR signals include cyclopentyl protons (δ 1.2–2.6 ppm) and pyrimidine NH (δ 4.9–5.1 ppm) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H NMR : Identify cyclopentyl (multiplet, 1H, δ ~2.6 ppm) and methyl groups (singlet, 3H, δ ~1.2 ppm). Amine protons (NH) appear as broad singlets (δ 4.9–5.1 ppm) .

- LCMS : Verify molecular weight (e.g., [M+H]⁺ peak at m/z ~251.2) .

- 13C NMR : Confirm carbonyl carbons (C=O, δ ~150–160 ppm) and cyclopentyl carbons (δ ~25–35 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in alkylation steps?

- Methodological Answer :

- Solvent Selection : DMF or acetonitrile enhances nucleophilicity of the amine group compared to THF or dichloromethane .

- Base Strength : Use K₂CO₃ (weaker base) for selective alkylation; stronger bases (e.g., NaH) may cause side reactions like over-alkylation .

- Temperature : Moderate heating (50–60°C) balances reaction rate and byproduct formation. For example, 40% yield at 60°C vs. <30% at room temperature .

Q. How do structural modifications (e.g., cyclopentyl vs. benzyl substituents) impact biological activity?

- Methodological Answer :

- Comparative Synthesis : Synthesize analogs (e.g., 6-benzylamino or 6-propyl derivatives) using parallel alkylation protocols .

- Activity Screening : Test inhibition of eukaryotic elongation factor-2 kinase (eEF-2K) via kinase assays. Cyclopentyl analogs may show enhanced lipophilicity and membrane permeability compared to polar substituents .

- SAR Analysis : Correlate IC₅₀ values with substituent logP values (e.g., cyclopentyl: logP ~2.5 vs. benzyl: logP ~3.1) .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

- Methodological Answer :

- Dynamic Effects : Check for tautomerism in the pyrimidine ring (e.g., keto-enol equilibrium) using variable-temperature NMR .

- Impurity Identification : Compare LCMS data with synthetic intermediates (e.g., unreacted starting material at m/z ~196.2) .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., hydrogen-bonding patterns in hydrates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.